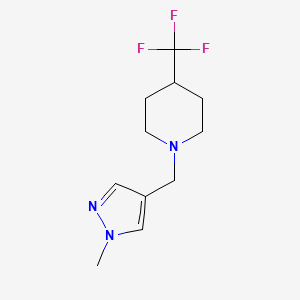

1-((1-methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((1-Methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring and a trifluoromethyl group attached to a piperidine ring. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole derivative, followed by its alkylation with a suitable piperidine derivative. Key steps include:

Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Alkylation: The pyrazole derivative is then alkylated using a halomethylpiperidine in the presence of a base such as potassium carbonate.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to ensure the incorporation of the trifluoromethyl group.

Industrial Production Methods: Industrial-scale production may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-((1-Methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert certain functional groups to their corresponding reduced forms.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution Reagents: Sodium hydride, alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing the pyrazole ring, such as 1-((1-methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine, exhibit significant anticancer properties. Studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancers. For instance, a study highlighted that pyrazole-based compounds demonstrated antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) . The mechanisms of action often involve the induction of apoptosis and disruption of cell cycle progression.

Neurological Applications

The compound's potential neuroprotective effects are also under investigation. Pyrazole derivatives have been explored for their ability to modulate neurotransmitter systems, which may offer therapeutic benefits in conditions like epilepsy and neurodegenerative diseases . The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making these compounds promising candidates for drug development.

Insecticidal Properties

Recent studies have evaluated the insecticidal activity of pyrazole derivatives against various pests. The synthesis of pyrazole-based tetrahydropyrimidine derivatives has shown promising results in terms of insecticidal efficacy . The unique structural characteristics of these compounds contribute to their effectiveness as agrochemicals, providing an avenue for developing new pesticides with enhanced selectivity and reduced environmental impact.

Polymer Additives

The incorporation of trifluoromethyl groups into polymers can significantly alter their physical properties, such as thermal stability and chemical resistance. Research has indicated that compounds like this compound can serve as effective additives in polymer formulations, enhancing their performance in demanding applications . These modifications can lead to materials with improved durability and functionality.

Building Blocks for Complex Molecules

In synthetic organic chemistry, the compound serves as a valuable building block for constructing more complex molecular architectures. Its reactivity allows for further derivatization, enabling chemists to explore a wide range of chemical transformations . This versatility makes it a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-((1-methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets in target proteins. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Comparación Con Compuestos Similares

1-((1-Methyl-1H-pyrazol-4-yl)methyl)-4-methylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

1-((1-Methyl-1H-pyrazol-4-yl)methyl)-4-(chloromethyl)piperidine:

Uniqueness: The presence of the trifluoromethyl group in 1-((1-methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, distinguishing it from similar compounds.

Actividad Biológica

1-((1-methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H14F3N3

- Molecular Weight : 273.26 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the pyrazole and piperidine moieties contributes to its ability to modulate biological pathways effectively.

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. Studies have shown that compounds containing the pyrazole structure can inhibit the proliferation of various cancer cell lines, such as:

- Breast Cancer (MDA-MB-231)

- Lung Cancer

- Colorectal Cancer

A recent study demonstrated that modifications in the pyrazole ring enhance the antiproliferative effects against these cancer types, suggesting a promising avenue for developing new anticancer agents based on this scaffold .

Antiviral Activity

Pyrazole derivatives have also been investigated for their antiviral properties. The compound has shown efficacy against several viruses by inhibiting viral replication and entry into host cells. Notably, it has been tested against:

- Herpes Simplex Virus (HSV)

- Tobacco Mosaic Virus (TMV)

The mechanism often involves interference with viral polymerases or other essential viral proteins, thereby reducing viral load in infected cells .

Neuroleptic Effects

Compounds similar to this compound have been evaluated for neuroleptic activity. Some studies suggest that these compounds may exhibit antipsychotic effects comparable to established neuroleptics like haloperidol, with potentially reduced side effects .

Case Studies

| Study | Findings |

|---|---|

| Anticancer Activity | In vitro studies showed a significant reduction in cell viability for breast and lung cancer cell lines when treated with the compound at micromolar concentrations. |

| Antiviral Efficacy | The compound demonstrated a 69% reduction in HSV plaque formation at a concentration of 0.5 mg/mL, indicating strong antiviral potential. |

| Neuroleptic Activity | In animal models, the compound exhibited antipsychotic effects with a lower incidence of extrapyramidal symptoms compared to traditional treatments. |

Propiedades

IUPAC Name |

1-[(1-methylpyrazol-4-yl)methyl]-4-(trifluoromethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3N3/c1-16-7-9(6-15-16)8-17-4-2-10(3-5-17)11(12,13)14/h6-7,10H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJLZDZJKBIVCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CN2CCC(CC2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.